REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH2:4][OH:5].N(C(OC(C)C)=O)=NC(OC(C)C)=O.O[C:26]1[CH:27]=[C:28]([CH:31]=[CH:32][CH:33]=1)[C:29]#[N:30].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[CH3:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH2:4][O:5][C:26]1[CH:27]=[C:28]([CH:31]=[CH:32][CH:33]=1)[C:29]#[N:30]
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Name
|
|
Quantity
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6.27 g
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Type
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reactant
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Smiles
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CC1=C(CO)C(=CC=C1)C
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Name
|
|
Quantity
|
9.24 g
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
11.99 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is consumed
|
Type
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ADDITION
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Details
|
diluted with ether
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Type
|
WASH
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Details
|
washed with water (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
purified by flash chromatography on a silica gel column (hex: ethyl acetate 2:1)
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Name
|
|
Type
|
product
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Smiles
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CC1=C(COC=2C=C(C#N)C=CC2)C(=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |